N'-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide
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Overview
Description
N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cycloheptyl group, a phenylpiperazine moiety, and an ethanediamide backbone, making it a versatile molecule for various applications.
Mechanism of Action
Target of Action
The primary targets of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) enzymes . These enzymes play a crucial role in the nervous system as they are responsible for the breakdown of acetylcholine, a key neurotransmitter involved in memory and cognition .
Mode of Action
N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .
Biochemical Pathways
The action of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide affects the cholinergic pathway. By inhibiting AChE and BChE, the compound increases the concentration of acetylcholine in the synaptic cleft. This leads to enhanced stimulation of cholinergic receptors, which can have downstream effects on various cognitive processes .
Pharmacokinetics
Similar compounds have been shown to possess appropriate properties in terms of adme and toxicity, suggesting that n’-cycloheptyl-n-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide may also have favorable pharmacokinetic properties .
Result of Action
The molecular and cellular effects of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide’s action primarily involve enhanced cholinergic transmission. By inhibiting AChE and BChE, the compound increases the availability of acetylcholine, leading to improved cognitive function .
Biochemical Analysis
Biochemical Properties
It is known that phenylpiperazine derivatives have been evaluated for their binding affinity for α1-adrenoceptors (ARs) and for their antiarrhythmic and antihypertensive activities
Cellular Effects
Some phenylpiperazine derivatives have been found to exhibit anti-inflammatory activities
Molecular Mechanism
It is known that phenylpiperazine derivatives can inhibit microtubule synthesis by a unique mechanism, inhibit cell cycle progression, and inhibit angiogenesis
Dosage Effects in Animal Models
The effects of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide vary with different dosages in animal models. For instance, some phenylpiperazine derivatives have shown anti-inflammatory activities in carrageenan-induced rat paw edema model in vivo
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cycloheptylamine with 3-(4-phenylpiperazin-1-yl)propylamine under controlled conditions to form the desired ethanediamide. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines .
Scientific Research Applications
N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in neuropharmacology.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-cycloheptyl-3-[(4-phenyl-1-piperazinyl)sulfonyl]-2-thiophenecarboxamide
- 3-phenyl-N-[3-(4-phenylpiperazin-1yl)propyl]-1H-pyrazole-5-carboxamide
- N-[3-(4-phenylpiperazin-1-yl)-propyl] derivatives of 3-spiro-cyclohexanepyrrolidine-2,5-dione
Uniqueness
N’-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]ethanediamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cycloheptyl group provides steric bulk, while the phenylpiperazine moiety offers potential for receptor binding, making it a valuable compound for various applications .
Properties
IUPAC Name |
N'-cycloheptyl-N-[3-(4-phenylpiperazin-1-yl)propyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O2/c27-21(22(28)24-19-9-4-1-2-5-10-19)23-13-8-14-25-15-17-26(18-16-25)20-11-6-3-7-12-20/h3,6-7,11-12,19H,1-2,4-5,8-10,13-18H2,(H,23,27)(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVGRDQMCZOJQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C(=O)NCCCN2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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